Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
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Overview
Description
Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is a fluorinated heterocyclic compound. It is a derivative of pyridine and pyrrole, which are significant in medicinal chemistry due to their biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary targets of Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby disrupting the activation of downstream signaling pathways .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties, including good bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis . For instance, it has been observed to significantly inhibit the migration and invasion of 4T1 breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate typically involves the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate . The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridine derivatives .
Scientific Research Applications
Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate
Uniqueness
Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is unique due to its specific fluorinated structure, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBFZFSVBNMCRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1F)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204314 |
Source
|
Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-74-7 |
Source
|
Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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